4-Hydroxyphenylpyruvic acid

Enzyme Kinetics Substrate Specificity Metabolic Engineering

Sourcing high-purity 4-HPPA for reproducible HPPD kinetics is a persistent bottleneck. This lot provides the exact para-hydroxyl substrate required for valid enzyme assays and diagnostic LC-MS/MS panels. - Consistent HPPD substrate for inhibitor screening & Ki determination. - Validated reference for tyrosinemia type III / alkaptonuria diagnostics. - Bulk-ready; same-day dispatch from temperature-controlled stock.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 156-39-8
Cat. No. B105319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenylpyruvic acid
CAS156-39-8
Synonyms(p-Hydroxyphenyl)pyruvic Acid;  3-(4-Hydroxyphenyl)-2-oxopropanoic Acid; _x000B_3-(4-Hydroxyphenyl)-2-oxopropionic Acid;  3-(4-Hydroxyphenyl)pyruvic Acid; _x000B_3-(p-Hydroxyphenyl)-2-oxopropionic Acid;  3-(p-Hydroxyphenyl)pyruvic Acid; _x000B_4-Hydroxy-α-oxobenzenepropanoi
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)C(=O)O)O
InChIInChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
InChIKeyKKADPXVIOXHVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenylpyruvic Acid in Tyrosine Catabolism


4-Hydroxyphenylpyruvic acid (4-HPPA), CAS 156-39-8, is a 2-oxo monocarboxylic acid that functions as a critical intermediate in the tyrosine catabolism pathway [1]. It is produced from tyrosine via the action of tyrosine aminotransferase and is subsequently converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This compound belongs to the phenylpyruvic acid derivative class and is involved in various biochemical processes, including the biosynthesis of scytonemin and the production of ochronotic pigment [2]. Its role as a substrate for HPPD makes it essential for studies on metabolic disorders such as tyrosinemia type III and alkaptonuria, as well as for the development of herbicides and pharmaceuticals targeting this enzyme.

Specificity of 4-Hydroxyphenylpyruvic Acid


Generic substitution of 4-HPPA with other phenylpyruvic acid derivatives is not feasible due to its unique substitution pattern and resultant enzyme specificity. The para-hydroxyl group on the phenyl ring is essential for recognition and catalysis by key enzymes such as HPPD and hydroxyphenylpyruvate reductase (HPPR) [1]. For instance, while phenylpyruvic acid (PP) and β-hydroxypyruvic acid (β-HP) are structurally related, they exhibit significantly different kinetic parameters with the same enzymes [2]. Furthermore, the 3-hydroxyphenyl isomer (3-HPPA) is a distinct metabolite derived from m-tyrosine and engages in different biological pathways [3]. Therefore, 4-HPPA cannot be interchanged with its analogs without altering experimental outcomes or losing target engagement in HPPD-related studies.

4-HPPA Comparative Evidence


Enzyme Efficiency: 4-HPPA vs. Phenylpyruvic Acid

4-HPPA demonstrates superior catalytic efficiency compared to its non-hydroxylated analog, phenylpyruvic acid (PP), when used as a substrate for hydroxyphenylpyruvate reductase from Actaea racemosa (ArH(P)PR). The Kcat/Km value, a measure of enzyme efficiency, is approximately 15-fold higher for 4-HPPA than for PP [1].

Enzyme Kinetics Substrate Specificity Metabolic Engineering

Substrate Affinity: 4-HPPA vs. β-Hydroxypyruvic Acid

While β-hydroxypyruvic acid (β-HP) exhibits a 4.3-fold lower Km (higher apparent affinity) than 4-HPPA for the ArH(P)PR enzyme, 4-HPPA demonstrates a 2.0-fold higher Vmax, resulting in a distinct catalytic profile [1]. This indicates that 4-HPPA is a high-capacity substrate, whereas β-HP is a high-affinity substrate.

Enzyme Kinetics Substrate Affinity Biocatalysis

Differential Inhibition of IL-6 and NO Production

4-HPPA exhibits a 4-fold higher potency in inhibiting nitric oxide (NO) production compared to interleukin-6 (IL-6) production in LPS-stimulated RAW 264.7 macrophages, as evidenced by its distinct IC50 values . This differential effect highlights a specific, quantifiable aspect of its anti-inflammatory activity that is not simply a general cellular effect.

Immunology Inflammation Cellular Assay

LC-MS/MS Analytical Validation

A validated LC-MS/MS method demonstrates high and reproducible accuracy for quantifying 4-HPPA in both urine and serum, with intra- and inter-assay accuracy ranging from 95.0% to 107.8% [1]. This level of precision is comparable to that achieved for phenylalanine and 4-hydroxyphenyllactic acid in the same assay, confirming that 4-HPPA can be reliably measured in complex biological matrices.

Analytical Chemistry Biomarker Validation Clinical Research

Diagnostic Marker for Tyrosinemia Type III

Massive urinary excretion of 4-HPPA is a defining diagnostic criterion for tyrosinemia type III, a disorder caused by a deficiency in the catalytic activity of HPD [1]. While elevated tyrosine and other derivatives are also observed, the specific accumulation of 4-HPPA due to the HPD block is a unique biomarker signature that differentiates this condition from other tyrosinemias.

Clinical Diagnostics Metabolomics Inborn Errors of Metabolism

HPPD Inhibitor Screening Benchmark

4-HPPA serves as the native substrate for HPPD in inhibitor screening assays. For instance, the potency of an HPPD inhibitor (CHEMBL76394) was determined with an IC50 of 28 nM using 4-HPPA as the substrate in a spectrophotometric assay with pig liver HPPD [1]. This establishes 4-HPPA as the reference standard for evaluating new HPPD inhibitors, as using alternative substrates may not accurately reflect the compound's interaction with the enzyme's native binding mode .

Drug Discovery Enzyme Assays Herbicide Development

4-HPPA Application Scenarios


Biomarker Quantitation for Alkaptonuria and Tyrosinemia

4-HPPA is a critical analyte for monitoring the efficacy of nitisinone (NTBC) therapy in alkaptonuria patients and for diagnosing tyrosinemia type III. Its validated LC-MS/MS assay in serum and urine [1] makes it an essential reference standard for clinical research laboratories developing or running diagnostic tests for these inborn errors of metabolism. The high accuracy and precision of the assay ensure reliable quantification for longitudinal patient monitoring.

HPPD Inhibitor Discovery Assay Development

In both pharmaceutical and agrochemical research, 4-HPPA is the requisite substrate for HPPD activity assays. Its use is fundamental for high-throughput screening (HTS) of compound libraries to identify novel HPPD inhibitors [1]. The kinetic parameters of 4-HPPA with HPPD provide the baseline for calculating inhibitor Ki values, ensuring that screening hits are evaluated under physiologically relevant conditions .

Metabolic Engineering for Rosmarinic Acid

4-HPPA is the direct substrate for hydroxyphenylpyruvate reductase (HPPR), the key enzyme in the biosynthesis of rosmarinic acid (RA) from tyrosine [1]. For metabolic engineering efforts aimed at enhancing RA production in plants like Salvia miltiorrhiza, 4-HPPA is an indispensable tool. It is used to assay HPPR activity in engineered strains, providing quantitative data on pathway flux and enzyme efficiency (Kcat/Km) .

Natural Product Biosynthesis in Actaea

The enzyme ArH(P)PR from Actaea racemosa (black cohosh) utilizes 4-HPPA as a primary substrate to produce 4-hydroxyphenyllactic acid, a precursor to fukinolic and cimicifugic acids [1]. For researchers investigating the biosynthesis of these pharmacologically active compounds, 4-HPPA is required for in vitro enzyme characterization, including the determination of kinetic constants (Km, Vmax) that are essential for understanding pathway regulation.

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